2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine
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Overview
Description
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine is a heterocyclic compound that features both a pyrazole and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine can be achieved through a multi-step process. One common method involves the condensation of pyrazole-4-carbaldehydes with appropriate amines in the presence of catalysts such as chloro(trimethyl)silane and pyridine . The reaction typically occurs at elevated temperatures (around 90°C) under ambient air conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds share the pyrazole ring and exhibit similar biological activities.
Imidazole Derivatives: These compounds contain a similar heterocyclic structure and have diverse applications in medicinal chemistry.
Pyrrolidinyl Compounds: These compounds feature a pyrrolidine ring and are used in various chemical and biological applications.
Uniqueness
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine is unique due to its combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(1-propan-2-ylpyrazol-4-yl)oxolan-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-6-8(5-12-13)10-9(11)3-4-14-10/h5-7,9-10H,3-4,11H2,1-2H3 |
InChI Key |
UEQYVPMKGQPTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CCO2)N |
Origin of Product |
United States |
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